molecular formula C23H20ClN3O3S B2806360 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-ethylphenyl)acetamide CAS No. 1031619-14-3

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2806360
CAS No.: 1031619-14-3
M. Wt: 453.94
InChI Key: KIRVVKLGCXJHOG-UHFFFAOYSA-N
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Description

2-(6-Chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-ethylphenyl)acetamide is a synthetic benzothiadiazine derivative characterized by a 1,2,3-benzothiadiazine core substituted with a chlorine atom at position 6, a phenyl group at position 4, and a sulfone group (1,1-dioxido). The acetamide side chain is linked to the benzothiadiazine system via a methylene bridge and further substituted with a 4-ethylphenyl group.

Properties

IUPAC Name

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S/c1-2-16-8-11-19(12-9-16)25-22(28)15-27-26-23(17-6-4-3-5-7-17)20-14-18(24)10-13-21(20)31(27,29)30/h3-14H,2,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRVVKLGCXJHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-ethylphenyl)acetamide typically involves multiple steps:

    Formation of the Benzothiadiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiadiazine ring.

    Chlorination: Introduction of the chlorine atom at the 6th position of the benzothiadiazine ring.

    Acetamide Formation: The final step involves the acylation of the benzothiadiazine derivative with 4-ethylphenyl acetic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazine ring.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, the compound may be investigated for its potential as a pharmacological agent. The benzothiadiazine core is known for its activity in various biological systems, including enzyme inhibition and receptor modulation.

Medicine

Potential medical applications include the development of new drugs targeting specific pathways. The compound’s structure suggests it could interact with biological targets such as enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-ethylphenyl)acetamide likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

2-[6-Chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-dimethylphenyl)acetamide

  • Key Differences :
    • The 4-phenyl group in the target compound is replaced with a 2-fluorophenyl moiety.
    • The N-(4-ethylphenyl)acetamide side chain is substituted with an N-(2,4-dimethylphenyl) group.
  • Implications: Fluorination at the phenyl ring may enhance metabolic stability and bioavailability due to fluorine’s electron-withdrawing effects.

N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate

  • Core Variation :
    • The benzothiadiazine core is replaced with a benzothiazole system.
  • Functional Impact :
    • Benzothiazoles are associated with anticancer, antibacterial, and antifungal activities, but the benzothiadiazine’s sulfone group may confer distinct electronic and steric properties, influencing receptor binding .

Acetamide Side-Chain Modifications

N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide

  • Structural Contrast :
    • The N-(4-ethylphenyl) group is absent; instead, the acetamide is directly linked to a 6-ethoxy-benzothiazole .
  • Pharmacological Relevance :
    • Ethoxy substituents on heterocyclic cores often improve solubility, but the absence of the ethylphenyl group in this analogue may reduce selectivity for hydrophobic targets .

2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide

  • Key Features :
    • A 4-methoxyphenyl group and allylacetamido substituent replace the benzothiadiazine system.

Physicochemical and Crystallographic Comparisons

  • Crystal Packing :
    • The target compound’s benzothiadiazine core likely forms O–H⋯N and N–H⋯O hydrogen bonds similar to benzothiazole analogues, but the sulfone group may introduce stronger dipole interactions, affecting solubility and melting points .
  • Thermal Stability :
    • Benzothiadiazine derivatives with sulfone groups (e.g., 1,1-dioxido) typically exhibit higher melting points (>250°C) compared to benzothiazoles (e.g., 397–398 K for N-(4-Cl-benzothiazolyl)-2-(3-MePh)) .

Biological Activity

The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-ethylphenyl)acetamide is a member of the benzothiadiazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H20ClN3O4SC_{21}H_{20}ClN_{3}O_{4}S, with a molecular weight of approximately 457.9 g/mol. The structure features a benzothiadiazine core with a chloro substituent and an acetamide functional group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC21H20ClN3O4S
Molecular Weight457.9 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Interaction : It might bind to various receptors, influencing signal transduction pathways critical for cell communication.
  • Cellular Disruption : The compound may interfere with processes such as DNA replication and protein synthesis, impacting cell viability and proliferation.

Biological Activities

Research on similar benzothiadiazine derivatives suggests that this compound could exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds in this class have demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : Some studies indicate potential cytotoxic effects on cancer cell lines, warranting further investigation into its use as an anticancer agent.
  • Anti-inflammatory Effects : The presence of the dioxido group may contribute to anti-inflammatory properties through modulation of inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of benzothiadiazine derivatives:

  • Antimicrobial Efficacy :
    • A study reported that similar compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that the target compound may also possess similar antimicrobial properties.
  • Cytotoxicity Against Cancer Cells :
    • Research conducted on related benzothiadiazines indicated cytotoxic effects in various cancer cell lines (e.g., breast and lung cancer). The specific mechanisms involved apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Studies :
    • A recent investigation highlighted the anti-inflammatory potential of benzothiadiazine derivatives in animal models, showing reduced levels of pro-inflammatory cytokines after treatment.

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